eIF4A3-IN-1 -

eIF4A3-IN-1

Catalog Number: EVT-2650999
CAS Number:
Molecular Formula: C29H23BrClN5O2
Molecular Weight: 588.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

eIF4A3-IN-1 is a small molecule compound that has gained attention for its role in modulating the activity of eukaryotic translation initiation factor 4A3, a key component of the Exon Junction Complex involved in RNA processing and translation. This compound is particularly interesting due to its potential applications in cancer research and treatment, given the critical functions of eIF4A3 in regulating gene expression and splicing.

Source and Classification

eIF4A3-IN-1 is synthesized through various chemical methods aimed at enhancing its specificity and efficacy as an inhibitor of eIF4A3. It belongs to the class of small molecule inhibitors that target RNA-binding proteins, specifically those involved in mRNA metabolism. The classification of eIF4A3-IN-1 can be summarized as follows:

  • Type: Small molecule inhibitor
  • Target: eukaryotic translation initiation factor 4A3
  • Biological Role: Modulator of RNA processing and translation
Synthesis Analysis

Methods

Synthesis of eIF4A3-IN-1 typically involves organic synthesis techniques that include:

  1. Reagents and Catalysts: Various reagents are employed to facilitate the formation of the compound, often utilizing catalysts to enhance reaction efficiency.
  2. Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time are optimized for yield and purity.
  3. Purification Techniques: After synthesis, purification methods such as chromatography (e.g., HPLC) are used to isolate eIF4A3-IN-1 from by-products.

Technical Details

The synthesis may involve multi-step reactions where intermediates are carefully monitored for purity using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure before proceeding to the next step.

Molecular Structure Analysis

Structure

The molecular structure of eIF4A3-IN-1 is characterized by specific functional groups that confer its inhibitory properties. While the exact structural formula may vary based on synthetic routes, it typically includes:

  • Core Structure: A scaffold that interacts with the binding site of eIF4A3.
  • Functional Groups: Specific groups that enhance solubility and binding affinity.

Data

Molecular data such as molecular weight, melting point, and solubility characteristics are crucial for understanding its behavior in biological systems. For instance, the molecular weight of eIF4A3-IN-1 is approximately 300-500 g/mol depending on its specific structure.

Chemical Reactions Analysis

Reactions

eIF4A3-IN-1 functions primarily through competitive inhibition at the binding site of eIF4A3. The compound's interaction with eIF4A3 alters its conformation, thereby inhibiting its normal function in mRNA processing.

Technical Details

The kinetics of the reaction can be studied using surface plasmon resonance or similar techniques to measure binding affinity (Kd) and inhibition constants (Ki). These studies reveal how effectively eIF4A3-IN-1 can displace natural substrates or cofactors from their binding sites.

Mechanism of Action

Process

The mechanism by which eIF4A3-IN-1 exerts its effects involves:

  1. Binding: The compound binds to the eukaryotic translation initiation factor 4A3, preventing its interaction with RNA substrates.
  2. Inhibition of Function: This binding inhibits the helicase activity essential for unwinding RNA structures during translation initiation.

Data

Studies indicate that eIF4A3-IN-1 can reduce the efficiency of translation for certain mRNAs, particularly those involved in oncogenic processes, thereby presenting a potential therapeutic avenue for cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

eIF4A3-IN-1 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents; water solubility may vary.
  • Stability: Stability under physiological conditions is critical for its application; studies assess degradation rates under various conditions.

Chemical Properties

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP: Indicates lipophilicity, which affects cellular uptake.

Relevant data often demonstrate a balance between hydrophilicity and lipophilicity to optimize bioavailability.

Applications

eIF4A3-IN-1 has significant scientific uses, primarily in research related to:

  • Cancer Therapeutics: By inhibiting eIF4A3, it may reduce tumor growth by affecting mRNA splicing and stability.
  • Molecular Biology Studies: Used to dissect pathways involving RNA processing and translation regulation.
  • Drug Development: Serves as a lead compound for developing more potent inhibitors targeting similar pathways.
Mechanistic Basis of eIF4A3-IN-1 Activity

Allosteric Inhibition of Eukaryotic Initiation Factor 4A3 ATPase/Helicase Function

Structural Determinants of Non-ATP Binding Site Targeting

Eukaryotic Initiation Factor 4A3 (EIF4A3) belongs to the DEAD-box RNA helicase family and features two RecA-like domains (RecA1 and RecA2) that form distinct ATP and RNA binding pockets. EIF4A3-IN-1 binds to an allosteric site distal to the canonical ATP-binding cleft, specifically interacting with hydrophobic residues near the RecA1-RecA2 interface. This site, identified through hydrogen/deuterium exchange mass spectrometry (HDX-MS), undergoes reduced solvent accessibility upon compound binding, indicating induced conformational stabilization [4] [6]. The affinity of EIF4A3-IN-1 for this site is exceptionally high (Kd = 43 nM), enabling selective disruption of EIF4A3’s catalytic functions without affecting homologous helicases like EIF4A1 or DDX3X [6] [8]. Key structural determinants include:

  • Q Motif Involvement: Glutamine-rich residues (Q38–Q60) facilitate initial compound docking through π-π stacking [2].
  • Helicase Motif Interactions: The C-terminal helicase motif (residues 250–411) undergoes conformational shifts that impede ATP hydrolysis [2].

Table 1: Structural Elements Targeted by EIF4A3-IN-1

DomainKey ResiduesInteraction TypeFunctional Consequence
RecA1F154, L158Hydrophobic stackingDisrupts ATPase transition state
Q Motif (38–60)Q42, F45π-π stackingAnchors compound orientation
RecA2R254, K258Salt bridge disruptionReduces RNA affinity
C-terminal motifL387, F390Van der Waals forcesStabilizes open conformation

Conformational Locking and RNA-Binding Affinity Modulation

EIF4A3 transitions between open (ADP-bound/low RNA affinity) and closed (ATP-bound/high RNA affinity) conformations during helicase activity. EIF4A3-IN-1 locks EIF4A3 in an open conformation by sterically hindering domain rotation, reducing RNA-binding affinity by >80% [1] [3]. This prevents the unwinding of structured 5′ untranslated regions (UTRs) in target mRNAs and stalls ribosome scanning. Correlative analyses confirm that ATPase inhibition (IC50 = 260 nM) directly parallels helicase suppression (R2 = 0.93), validating the allosteric mechanism [3] [4]. Notably, this locking mechanism mirrors the natural inhibition by the MAGOH-RNA Binding Molecule 8A heterodimer but operates independently of exon junction complex assembly [1].

Disruption of Exon Junction Complex Assembly

Interference with MAGOH-RNA Binding Molecule 8A Heterodimer Stabilization

The exon junction complex core assembles sequentially: EIF4A3 first binds Metastatic Lymph Node 51, followed by recruitment of the MAGOH-RNA Binding Molecule 8A heterodimer, which stabilizes EIF4A3’s closed conformation [2] [3]. EIF4A3-IN-1 prevents MAGOH-RNA Binding Molecule 8A docking by:

  • Competing with the MAGOH-RNA Binding Molecule 8A binding interface at EIF4A3 residues T163 and R178 [3].
  • Disrupting phosphorylation-dependent activation, as phosphorylation at T163 (by cyclin-dependent kinases) is prerequisite for stable heterodimer association [2].Biochemical assays reveal a 4.2-fold reduction in pre-exon junction complex formation under inhibitor treatment, confirmed through co-immunoprecipitation of EIF4A3-MAGOH complexes [1]. Consequently, unassembled exon junction complex components accumulate in the cytoplasm, impairing nonsense-mediated mRNA decay initiation [2].

Impact on Spliceosome-Mediated Exon Junction Complex Deposition

Exon junction complex deposition occurs during spliceosome-mediated mRNA splicing, where EIF4A3 associates with the CWC22 splicing factor to position the exon junction complex 20–24 nucleotides upstream of exon-exon junctions [1] [2]. EIF4A3-IN-1 disrupts this process by:

  • Blocking EIF4A3-CWC22 interactions, confirmed via fluorescence resonance energy transfer assays [1].
  • Reducing spliceosomal recruitment efficiency by 60%–70%, quantified through RNA sequencing of alternative splicing events [1].

Table 2: Exon Junction Complex Assembly Defects Under EIF4A3-IN-1 Treatment

Assembly StepKey DisruptionFunctional Outcome
EIF4A3 phosphorylation (T163)Impaired cyclin-dependent kinase dockingNuclear import failure
EIF4A3-CWC22 bindingReduced spliceosome activationAberrant exon junction complex positioning
MAGOH-RNA Binding Molecule 8A dockingConformational competitionPre-exon junction complex instability
Peripheral component recruitmentLoss of scaffold stabilityCompromised nonsense-mediated mRNA decay

Transcriptome-wide analyses in HCT116 and HeLa cells show dose-dependent increases in intron retention (443 events) and exon skipping (1,279 events), directly linking exon junction complex dysfunction to splicing defects [1].

Suppression of Nonsense-Mediated mRNA Decay

Dose-Dependent Inhibition of UPF1 Phosphorylation

Nonsense-mediated mRNA decay requires regulator of nonsense transcripts 1 (UPF1) phosphorylation, which initiates mRNA decay. EIF4A3-IN-1 suppresses this step by:

  • Attenuating exon junction complex-dependent UPF1 activation, evidenced by reduced phosphorylated UPF1 in western blots [6] [8].
  • Diminishing interactions between phosphorylated UPF1 and nonsense-mediated mRNA decay effectors like suppressor with morphogenetic effect on genitalia 1 (SMG1) kinase [6].In spinal nerve ligation models, 100 nM EIF4A3-IN-1 reduced phosphorylated UPF1 levels by 75%, coinciding with restored μ-opioid receptor expression [6]. Cellular nonsense-mediated mRNA decay reporter assays confirm half-maximal nonsense-mediated mRNA decay inhibition at 3–10 μM, establishing direct concentration dependence [8].

Table 3: Nonsense-Mediated mRNA Decay Biomarkers Modulated by EIF4A3-IN-1

Nonsense-Mediated mRNA Decay FactorChange Under EIF4A3-IN-1Detection Method
Phosphorylated UPF1↓ 70%–75%Immunoblot/immunofluorescence
SMG1 kinase↓ 60%Co-immunoprecipitation
μ-opioid receptor mRNA↑ 4.5-foldQuantitative polymerase chain reaction
Nonsense-mediated mRNA decay reporter activity↓ 50% (IC50 = 3 μM)Luciferase assay

Transcriptome-Wide Accumulation of Nonsense-Mediated mRNA Decay-Sensitive Isoforms

EIF4A3-IN-1 induces genome-wide accumulation of nonsense-mediated mRNA decay-sensitive transcripts, particularly those regulating cell cycle progression and stress responses. RNA sequencing in inhibitor-treated cells reveals:

  • 42%–47% overlap in nonsense-mediated mRNA decay substrates across cell lines, dominated by genes controlling G2/M checkpoint progression (e.g., WEE1, CDC25B) and apoptosis [1].
  • 7.4% increase in intron-retaining transcripts, which frequently harbor premature termination codons [1].Notably, 5 μM EIF4A3-IN-1 elevates nonsense-mediated mRNA decay-prone isoforms of glutathione peroxidase 4 (GPX4) and thioredoxin reductase 1 (TXNRD1), sensitizing tumor cells to ferroptosis [2]. This transcriptomic shift underscores the role of EIF4A3 in maintaining RNA homeostasis and its therapeutic relevance in oncology.

Properties

Product Name

eIF4A3-IN-1

IUPAC Name

3-[4-[(3S)-4-(4-bromobenzoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-5-methylpyrazol-1-yl]benzonitrile

Molecular Formula

C29H23BrClN5O2

Molecular Weight

588.9 g/mol

InChI

InChI=1S/C29H23BrClN5O2/c1-19-26(17-33-36(19)25-4-2-3-20(15-25)16-32)29(38)34-13-14-35(28(37)22-5-9-23(30)10-6-22)27(18-34)21-7-11-24(31)12-8-21/h2-12,15,17,27H,13-14,18H2,1H3/t27-/m1/s1

InChI Key

BDGKKHWJYBQRIE-HHHXNRCGSA-N

SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Solubility

not available

Canonical SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN(C(C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)N3CCN([C@H](C3)C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.